molecular formula C9H15N3 B7810842 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B7810842
M. Wt: 165.24 g/mol
InChI Key: RTWVCPIPCUVOKV-UHFFFAOYSA-N
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Description

1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound features an ethyl group at the 1-position and a pyrrolidin-2-yl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl pyrazole-3-carboxylate, which is then further reacted with 1,4-dibromobutane and a base to introduce the pyrrolidin-2-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.

  • Biology: The compound has been investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Comparison with Similar Compounds

  • 1-ethyl-5-(piperidin-2-yl)-1H-pyrazole

  • 1-ethyl-5-(morpholin-2-yl)-1H-pyrazole

  • 1-ethyl-5-(thiomorpholin-2-yl)-1H-pyrazole

  • 1-ethyl-5-(azepin-2-yl)-1H-pyrazole

Properties

IUPAC Name

1-ethyl-5-pyrrolidin-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-9(5-7-11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWVCPIPCUVOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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